
4-(Propa-1,2-dien-1-yl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Propa-1,2-dien-1-yl)benzoic acid is an organic compound with the molecular formula C10H8O2 It is characterized by the presence of a benzoic acid moiety substituted with a propa-1,2-dien-1-yl group at the para position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Propa-1,2-dien-1-yl)benzoic acid typically involves the reaction of propargyl bromide with 4-carboxybenzaldehyde under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours, followed by acidification to obtain the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反応の分析
Types of Reactions
4-(Propa-1,2-dien-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The propa-1,2-dien-1-yl group can be oxidized to form corresponding epoxides or carboxylic acids.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic reagents like bromine or nitrating agents can be used in the presence of catalysts such as iron(III) chloride.
Major Products Formed
Oxidation: Formation of epoxides or carboxylic acids.
Reduction: Formation of saturated benzoic acid derivatives.
Substitution: Formation of halogenated or nitrated benzoic acid derivatives.
科学的研究の応用
4-(Propa-1,2-dien-1-yl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-(Propa-1,2-dien-1-yl)benzoic acid is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. The propa-1,2-dien-1-yl group may interact with enzymes or receptors, leading to modulation of biological processes. Further research is needed to elucidate the exact molecular mechanisms involved.
類似化合物との比較
Similar Compounds
4-(2-Propyn-1-yl)benzoic acid: Similar in structure but with a propynyl group instead of a propa-1,2-dien-1-yl group.
4-(1,2,4-Triazol-1-yl)benzoic acid: Contains a triazole ring instead of the propa-1,2-dien-1-yl group.
Uniqueness
4-(Propa-1,2-dien-1-yl)benzoic acid is unique due to the presence of the propa-1,2-dien-1-yl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other benzoic acid derivatives and makes it a valuable compound for research and development.
特性
分子式 |
C10H8O2 |
|---|---|
分子量 |
160.17 g/mol |
IUPAC名 |
4-prop-2-enylbenzoate |
InChI |
InChI=1S/C10H8O2/c1-2-3-8-4-6-9(7-5-8)10(11)12/h2-7H,1H2 |
InChIキー |
VPYBEBVXDFDXCD-UHFFFAOYSA-N |
正規SMILES |
C=C[CH+]C1=CC=C(C=C1)C(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,3R,4R,7S)-1-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3-(2-isobutyramido-6-oxo-3H-purin-9(6H)-yl)-2,5-dioxabicyclo[2.2.1]heptan-7-yl (2-cyanoethyl) diisopropylphosphoramidite](/img/structure/B13655355.png)

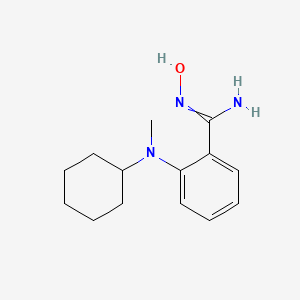
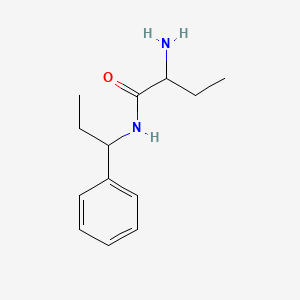
![Tert-butyl3-[(tert-butoxy)amino]propanoate](/img/structure/B13655381.png)
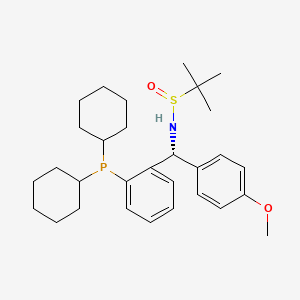
![6-(3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enoic acid](/img/structure/B13655393.png)

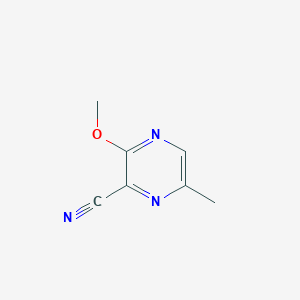
![4-Imino-1,3-diazaspiro[4.4]nonan-2-one](/img/structure/B13655413.png)

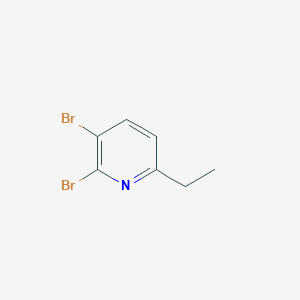
![(1S,2R,10S,11S,14R,15R,17S)-17-hydroxy-14-(2-hydroxyacetyl)-2,15-dimethyl-5-oxotetracyclo[8.7.0.0{2,7}.0{11,15}]heptadec-6-en-14-yl pentanoate](/img/structure/B13655432.png)

